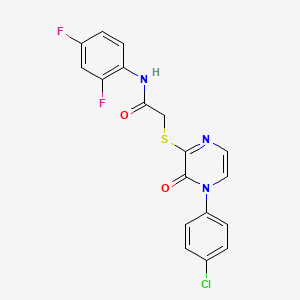
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a tert-butyl group and a methoxy group attached to the thiazole ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the thiazole ring with tert-butyl halides.
Attachment of the methoxy group: This can be done through nucleophilic substitution reactions using methoxy-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to control the reaction rate and selectivity.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its antibacterial activity, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . In cancer therapy, it may interfere with cell division and induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine can be compared with other thiazole derivatives, such as:
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: This compound also contains a tert-butyl group and a thiazole ring, but with a chloro substituent instead of a methoxy group.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Similar structure with a fluoro substituent.
N-(4-tert-butyl-thiazol-2-yl)-nicotinamide: Contains a nicotinamide group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-15(2,3)11-8-20-13(16-11)18-14-17-12-9(19-4)6-5-7-10(12)21-14/h5-8H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLADFKRMYAGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2784290.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid](/img/structure/B2784291.png)

![N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2784294.png)
![4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2784295.png)
![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2784298.png)
![5-chloro-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2784299.png)



![6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784307.png)
![3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2784308.png)
![4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2784311.png)
![3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)
